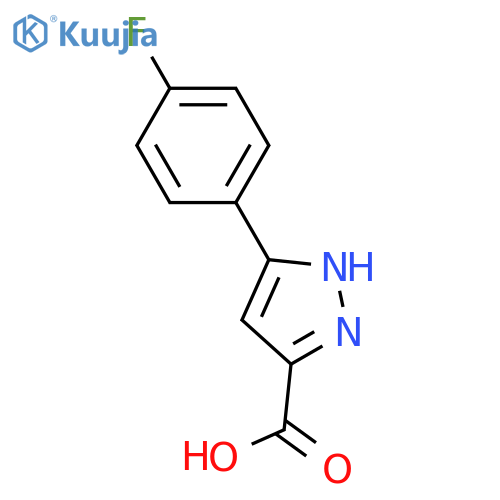

Design, synthesis, biological evaluation and in silico studies of pyrazole-based NH2-acyl oseltamivir analogues as potent neuraminidase inhibitors

,

Pharmaceuticals,

2021,

14(4),